BenchChemオンラインストアへようこそ!

4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Synthetic chemistry PI3K/mTOR inhibitor manufacturing Process development

4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 1032758-45-4) is a tetra-substituted thieno[3,2-d]pyrimidine derivative bearing a reactive bromomethyl handle at C-6, a chloro leaving group at C-2, a methyl substituent at C-7, and a morpholine ring at C-4. The thieno[3,2-d]pyrimidine scaffold is a privileged kinase-inhibitor pharmacophore, and compounds within this class, including GDC-0980 (Apitolisib) and GNE-477, have demonstrated potent dual PI3Kα/mTOR inhibition with IC50 values in the low nanomolar range.

Molecular Formula C12H13BrClN3OS
Molecular Weight 362.67 g/mol
CAS No. 1032758-45-4
Cat. No. B1432397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
CAS1032758-45-4
Molecular FormulaC12H13BrClN3OS
Molecular Weight362.67 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CBr
InChIInChI=1S/C12H13BrClN3OS/c1-7-8(6-13)19-10-9(7)15-12(14)16-11(10)17-2-4-18-5-3-17/h2-6H2,1H3
InChIKeyVTYFGCCALLEYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 1032758-45-4) and Why Procurement Teams Should Understand Its Class


4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 1032758-45-4) is a tetra-substituted thieno[3,2-d]pyrimidine derivative bearing a reactive bromomethyl handle at C-6, a chloro leaving group at C-2, a methyl substituent at C-7, and a morpholine ring at C-4 [1]. The thieno[3,2-d]pyrimidine scaffold is a privileged kinase-inhibitor pharmacophore, and compounds within this class, including GDC-0980 (Apitolisib) and GNE-477, have demonstrated potent dual PI3Kα/mTOR inhibition with IC50 values in the low nanomolar range [2]. This specific compound is primarily positioned as a key late-stage intermediate for constructing PI3K/mTOR-targeted agents via nucleophilic substitution or cross-coupling at the bromomethyl center [3].

Why Generic Substitution Fails for 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine: The Cost of Ignoring Substitution Geometry


Substituting this compound with a generic thieno[3,2-d]pyrimidine intermediate—such as the non-brominated analog (CAS 35265-88-4) or the 6-carbaldehyde derivative (CAS 955979-02-9)—fundamentally alters the accessible reaction pathways. The bromomethyl group at C-6 serves as a highly chemoselective alkylating center for piperazine and related nucleophiles, enabling the convergent assembly of clinical candidates like GDC-0980 in a single reductive amination step [1]. The 7-methyl substituent is not merely a placeholder; SAR studies across the morpholino-thienopyrimidine class demonstrate that the 7-methyl group is integral to PI3Kα inhibitory potency, with the des-methyl analog (CAS 885698-98-6) representing an inactive or significantly less potent scaffold [2]. Therefore, any procurement decision that treats these intermediates as interchangeable precludes the specific synthetic route that has been validated for multikilogram production of dual PI3K/mTOR inhibitors [3].

Quantitative Differentiation Evidence for 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine: Comparator-Backed Data for Procurement Decisions


Bromomethyl vs. Non-Functionalized C-6: Enables Convergent Synthesis of GDC-0980 vs. Dead-End Intermediates

The 6-bromomethyl group on the target compound provides a pre-installed electrophilic center that permits direct, chemoselective alkylation of piperazine nucleophiles. In contrast, the closest precursor lacking this functionality—2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (CAS 35265-88-4)—requires a two-step sequence of low-temperature metalation (BuLi, THF) and formylation (DMF) followed by reductive amination to install the corresponding aminomethyl substituent [1]. The bromomethyl route eliminates the need for cryogenic metalation and reduces the step count by one, which has been demonstrated to improve overall yield from approximately 40–50% reported for the formylation–reductive amination sequence to >70% when employing pre-functionalized bromomethyl intermediates in analogous thienopyrimidine process-scale syntheses [2].

Synthetic chemistry PI3K/mTOR inhibitor manufacturing Process development

7-Methyl Substituent: Critical for PI3Kα Inhibitory Potency vs. Des-Methyl Analog

The 7-methyl group on the thieno[3,2-d]pyrimidine core is a conserved pharmacophoric element in all potent PI3K/mTOR inhibitors derived from this scaffold. The des-methyl analog, 6-(bromomethyl)-2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (CAS 885698-98-6), lacks this substituent. While direct comparative biochemical data for these exact intermediates are not available, SAR studies on the morpholino-thienopyrimidine series demonstrate that the 7-methyl group contributes to a >10-fold enhancement in PI3Kα inhibitory potency. The most potent compound reported in the 2025 Liu et al. study, compound 17f (PI3Kα IC50 = 0.039 μM), retains the 7-methyl substituent, and removal of this methyl group in related series consistently diminishes activity [1]. Consequently, the des-methyl bromomethyl intermediate (CAS 885698-98-6) leads to a final drug scaffold with significantly compromised target engagement [2].

Kinase inhibition PI3Kα Structure-activity relationship

Bromomethyl vs. 6-Carbaldehyde: Superior Chemoselectivity and Step Economy in Piperazine Conjugation

The 6-carbaldehyde analog, 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 955979-02-9), is the precursor most commonly used in the published GDC-0980 process route. Its conversion to the piperazinylmethyl derivative requires reductive amination with N-Boc-piperazine using NaBH(OAc)₃ or 2-picoline·BH₃, conditions that demand careful stoichiometric control and produce significant boron-containing waste streams [1]. The bromomethyl compound enables a direct, irreversible SN2 alkylation of piperazine nucleophiles that is inherently more chemoselective and generates no stoichiometric organoboron byproducts. For procurement teams, this translates to cleaner crude product profiles and simplified purification: the aldehyde route typically requires chromatographic purification after reductive amination, whereas alkylation with the bromomethyl intermediate can often proceed with simple extractive workup [2].

Synthetic methodology Reductive amination Chemoselectivity

Commercially Available Purity and Storage Stability: Defined Specifications vs. Uncharacterized Alternatives

Multiple reputable vendors supply this compound with defined purity specifications. MolCore offers it at NLT 98% purity and specifies a storage condition of 20°C with a 2-year shelf life . CoolPharm (Shanghai Kehua) provides it at 97% purity [1], while AKSci supplies it at 95% minimum purity with full batch-level quality assurance, SDS, and COA documentation . In contrast, the des-methyl bromomethyl analog (CAS 885698-98-6) and the 6-carbaldehyde (CAS 955979-02-9) are available from fewer suppliers and often lack comparable documentation. For regulated research environments requiring traceability and batch consistency, the availability of quality-controlled material with documented storage stability constitutes a procurement decision factor independent of synthetic utility.

Quality control Storage stability Procurement specification

LogP and Molecular Descriptors Differentiate the Target from Non-Halogenated and Non-Methylated Scaffold Analogs

The target compound exhibits a computed XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 66.5 Ų, and a molecular weight of 362.67 g/mol [1]. The non-brominated analog (CAS 35265-88-4) has a lower molecular weight of 269.75 g/mol and a reported LogP of 2.68, while the des-methyl bromomethyl analog (CAS 885698-98-6) has a molecular weight of 348.65 g/mol . The progressive increase in LogP from the non-brominated (2.68) to the target compound (3.3) reflects the lipophilic contribution of the bromomethyl group, which influences membrane permeability and nonspecific protein binding of downstream drug candidates. For medicinal chemistry programs, the target compound's physicochemical profile is most closely aligned with the properties of the final PI3K/mTOR clinical candidates (GDC-0980: MW 498.6, cLogP ~3.5), making it a more representative intermediate for early ADME profiling than leaner analogs.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine Based on Procurement-Relevant Evidence


Late-Stage Intermediate for PI3K/mTOR Dual Inhibitor Synthesis (e.g., GDC-0980, GNE-477 Series)

This compound is the preferred late-stage intermediate when the synthetic strategy employs direct alkylation of piperazine or related secondary amines at the C-6 position to construct the aminomethyl linker of dual PI3K/mTOR inhibitors. The pre-installed bromomethyl group bypasses the formylation–reductive amination sequence, reducing step count by one unit operation and improving process mass efficiency [1]. Medicinal chemistry teams pursuing SAR exploration around the C-6 amine substituent benefit most, as the bromomethyl handle enables parallel library synthesis via simple SN2 diversification [2].

Process Chemistry Scale-Up of Thienopyrimidine-Based Kinase Inhibitors

For process R&D groups scaling the GDC-0980 or GNE-477 route to multikilogram quantities, the target compound represents a strategic intermediate that eliminates the need for cryogenic metalation (BuLi/THF formylation) and stoichiometric borohydride reagents [1]. As documented in the protecting-group-free synthesis of GDC-0980 by Tian et al., the replacement of reductive amination with direct alkylation using a pre-functionalized bromomethyl intermediate is a key enabler of large-scale manufacturability [3]. Procurement should prioritize suppliers offering ≥97% purity with batch COA to ensure consistent reaction kinetics during scale-up.

In Vitro ADME and Early Pharmacokinetic Profiling Using a Representative Intermediate

Because the target compound (MW 362.67, LogP 3.3) shares closer physicochemical alignment with final clinical candidates (e.g., GDC-0980, MW 498.6, cLogP ~3.5) than smaller intermediates such as the non-brominated analog (MW 269.75, LogP 2.68), it functions as a superior surrogate for early permeability, solubility, and plasma protein binding studies [1][2]. This is particularly relevant for discovery teams performing cassette pharmacokinetic screening of thienopyrimidine series where intermediate properties are used to triage synthetic targets before committing to full-scale library synthesis.

Kinase Selectivity Panel Screening of the Core Scaffold

The 4-morpholinothieno[3,2-d]pyrimidine core of this compound is the minimal pharmacophore for PI3Kα engagement, as demonstrated by the 2025 Liu et al. study where compound 17f (bearing the identical core with further C-2 and C-6 elaboration) achieved PI3Kα IC50 = 0.039 μM and sub-micromolar antiproliferative activity across PC-3, MDA-MB-231, and MDA-MB-453 cell lines [2]. The target compound can serve as a starting point for broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX panels) to establish baseline selectivity fingerprints before full lead optimization.

Quote Request

Request a Quote for 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.